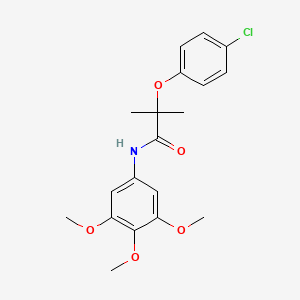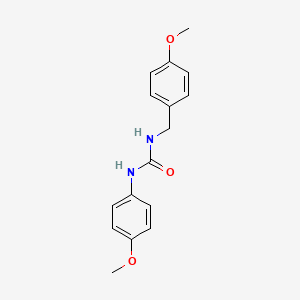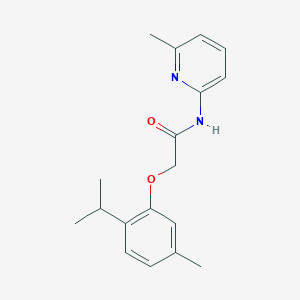![molecular formula C15H15N7OS B5810557 N-(2-methoxyphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5810557.png)
N-(2-methoxyphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazine derivatives often involves the use of inverse electron demand Diels-Alder reactions or condensation reactions that allow the introduction of various substituents, providing a versatile approach to creating a wide array of functionalized compounds. For instance, Boger and Dang (1988) detailed the participation of triazine in inverse electron demand Diels-Alder reactions suitable for preparing functionalized pyrimidines, which could relate to the synthetic approach for our compound of interest (Boger & Dang, 1988).
Molecular Structure Analysis
The molecular structure of triazine derivatives, including the orientation of substituents like methoxyphenyl and pyrimidinylthio groups, can be analyzed through methods such as X-ray crystallography. Moser, Bertolasi, and Vaughan (2005) have synthesized a triazine derivative and determined its crystal structure, revealing the spatial arrangement of substituent groups and the planarity or non-planarity of the triazine ring system (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
Triazine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic substitutions, which modify their chemical properties. The presence of functional groups such as methoxy and pyrimidinylthio offers reactive sites for such transformations, potentially leading to compounds with significant biological activity.
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting point, and stability, are crucial for their application in different domains, including pharmaceuticals. The solubility and thermal stability of polyimides synthesized from triazine-based diamines, as studied by Li et al. (2017), provide insight into the behavior of triazine compounds under various conditions (Li et al., 2017).
Chemical Properties Analysis
The chemical properties of triazine derivatives, such as reactivity towards nucleophiles or electrophiles, are essential for their functionalization and application. The study by Liu, Li, Fan, and Huang (2023) on the iodine-mediated synthesis of triazine derivatives highlights the reactivity of triazine compounds and their potential for structural modification (Liu, Li, Fan, & Huang, 2023).
Propiedades
IUPAC Name |
2-N-(2-methoxyphenyl)-6-(pyrimidin-2-ylsulfanylmethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7OS/c1-23-11-6-3-2-5-10(11)19-14-21-12(20-13(16)22-14)9-24-15-17-7-4-8-18-15/h2-8H,9H2,1H3,(H3,16,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQXBMBTJPALLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B5810494.png)
![methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B5810497.png)






![3-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol](/img/structure/B5810549.png)
![7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810572.png)

![N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5810585.png)